1,1'-Binaphthyl-2,2'-diamine (BINAM, CAS: 4488-22-6) is a premium, C2-symmetric axially chiral diamine that serves as a foundational building block in asymmetric catalysis and coordination chemistry [1]. Unlike standard aliphatic diamines, BINAM features a rigid binaphthyl backbone that restricts rotation and creates a deep, highly defined chiral pocket. In procurement and catalyst design, BINAM is primarily selected as a precursor for N-coordinated ligands—such as Schiff bases, bis-amides, and N-heterocyclic carbenes (NHCs)—where robust stereocontrol, hard-metal coordination compatibility, and high thermal stability are absolute requirements [2]. Its availability in highly enantiopure (R) and (S) forms makes it an indispensable raw material for scaling up advanced transition-metal catalysts and asymmetric atropisomers [3].
Generic substitution of BINAM with other common chiral ligands fundamentally compromises catalyst performance and synthesis viability. Replacing BINAM with sp3-hybridized diamines like 1,2-diaminocyclohexane (DACH) or 1,2-diphenylethylenediamine (DPEN) often fails in sterically demanding reactions, as their relatively flexible aliphatic backbones cannot maintain the deep, rigid chiral environment provided by BINAM's biaryl axis [1]. Furthermore, substituting BINAM with its direct structural analog, BINAP, is chemically non-viable when the reaction mechanism requires N-H hydrogen-bonding interactions or the coordination of hard to borderline metals, which preferentially bind to nitrogen rather than soft phosphorus centers [2]. Finally, using C1-symmetric analogs like NOBIN complicates catalyst design by introducing multiple competing diastereomeric transition states, whereas BINAM’s C2-symmetry ensures highly predictable and uniform stereocontrol [3].
In the development of chiral bis(N-heterocyclic carbene) palladium catalysts for asymmetric Suzuki-Miyaura cross-coupling, the choice of the chiral linker scaffold is decisive. Research demonstrates that N,N′-bisaryl-bis(NHC)-Pd complexes utilizing the axially chiral BINAM backbone achieve significantly higher enantioselectivity compared to analogs built on a competing spiro scaffold [1].
| Evidence Dimension | Enantiomeric excess (ee%) in asymmetric C(sp2)-C(sp2) cross-coupling |
| Target Compound Data | BINAM-derived bis(NHC)-Pd complex: up to 74% ee |
| Comparator Or Baseline | Spiro-scaffold bis(NHC)-Pd complex: up to 47% ee |
| Quantified Difference | +27% higher enantiomeric excess using the BINAM backbone |
| Conditions | Asymmetric Suzuki-Miyaura reaction of arylboronic acids and aryl halides |
Procuring BINAM as the foundational scaffold for NHC ligands provides a substantially more effective chiral environment for challenging cross-couplings than alternative rigid spiro linkers.
Synthesizing the asymmetric ligand NOBIN typically relies on the oxidative cross-coupling of 2-naphthol and 2-naphthylamine, which yields a racemic mixture requiring complex and low-yielding chiral resolution. Conversely, utilizing enantiopure R-BINAM as an advanced precursor allows for a direct, one-pot conversion to R-NOBIN with exceptional yield and retained optical purity [1].
| Evidence Dimension | Yield and enantiomeric purity of NOBIN synthesis |
| Target Compound Data | Direct conversion from R-BINAM: 70% isolated yield of R-NOBIN with >99% ee |
| Comparator Or Baseline | Traditional naphthol/naphthylamine coupling: ~40-65% yield of a racemic (0% ee) mixture |
| Quantified Difference | Direct access to >99% ee product vs. 0% ee baseline, eliminating the need for downstream chiral resolution |
| Conditions | One-pot conversion using benzoyl peroxide and HCl at 85 °C vs. traditional Cu(II)-mediated oxidative coupling |
Purchasing enantiopure BINAM is a highly cost-effective and scalable procurement strategy for accessing NOBIN-based catalysts, bypassing the severe bottlenecks of racemic cross-coupling.
The rigid C2-symmetric structure of BINAM makes it an ideal backbone for designing ligands that activate earth-abundant base metals. In the intramolecular C(sp3)-H amination of aliphatic azides, an Iron(II) catalyst coordinated with a BINAM-derived diamine-bisoxazoline ligand demonstrated robust catalytic turnover and strong stereocontrol, whereas the ligand-free iron precursor failed to achieve catalytic activity [1].
| Evidence Dimension | Product yield and enantiomeric excess in C(sp3)-H amination |
| Target Compound Data | BINAM-derived diamine-bisoxazoline Fe(II) catalyst: 87% yield and up to 81% ee |
| Comparator Or Baseline | Ligand-free Fe(HMDS)2 precursor: Stoichiometric conversion only (no catalytic turnover), 0% ee |
| Quantified Difference | 87% catalytic yield vs. stoichiometric baseline; +81% ee vs. 0% ee |
| Conditions | Intramolecular C(sp3)-H amination of aliphatic azides to form pyrrolidines at room temperature |
BINAM is a critical enabling scaffold that allows buyers to replace expensive precious metals (like Pd or Ru) with abundant iron for complex asymmetric amination reactions.
Driven by its superior stereocontrol compared to spiro scaffolds, BINAM is the optimal starting material for developing N-heterocyclic carbene (NHC) ligands. It is highly recommended for procurement when designing palladium or ruthenium catalysts intended for challenging asymmetric C-C cross-coupling reactions [1].
BINAM serves as a highly efficient, scalable intermediate for the synthesis of NOBIN. Procurement of enantiopure BINAM allows process chemists to bypass the low yields and complex chiral resolutions associated with de novo cross-coupling methods, directly yielding >99% ee NOBIN derivatives [2].
Because BINAM provides a rigid C2-symmetric pocket and coordinates effectively with hard/borderline metals, it is the preferred chiral diamine backbone for synthesizing Schiff base and bisoxazoline ligands. It is specifically indicated for laboratories developing iron-catalyzed aminations or manganese-catalyzed epoxidations to replace precious metal systems [3].
Corrosive;Irritant